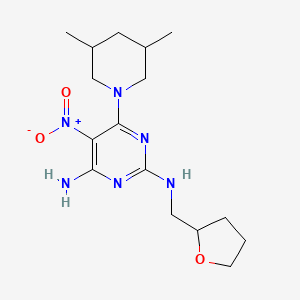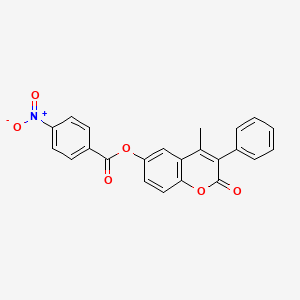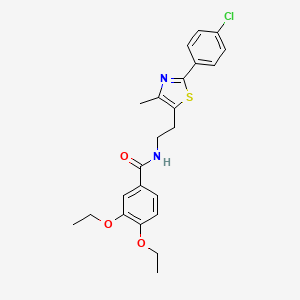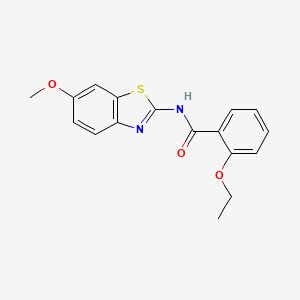![molecular formula C21H19N3OS B11257900 N-phenethyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11257900.png)
N-phenethyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenethyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
The synthesis of N-phenethyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide typically involves the reaction of phenylacetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This three-component reaction yields substituted thiazole derivatives in good yield. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-phenethyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-phenethyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Medicine: Due to its pharmacological properties, it is being explored for its potential therapeutic applications in treating infections and inflammatory conditions.
Industry: The compound’s antimicrobial properties make it useful in the development of preservatives and disinfectants.
Mechanism of Action
The mechanism of action of N-phenethyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes and receptors involved in cell proliferation and survival . This inhibition leads to the disruption of cellular processes, resulting in cytotoxic effects on cancer cells.
Comparison with Similar Compounds
N-phenethyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has shown similar cytotoxic activity but with different selectivity profiles.
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: This derivative has demonstrated higher inhibition on certain targets compared to this compound.
The uniqueness of this compound lies in its specific structure and the resulting pharmacological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19N3OS |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
InChI |
InChI=1S/C21H19N3OS/c25-20(22-12-11-16-7-3-1-4-8-16)13-18-15-26-21-23-19(14-24(18)21)17-9-5-2-6-10-17/h1-10,14-15H,11-13H2,(H,22,25) |
InChI Key |
HRRYITPATWKMNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11257817.png)



![N-(3-Acetylphenyl)-2-{[6-(pyridin-4-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11257847.png)

![N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11257860.png)
![7-(furan-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257873.png)

![N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide](/img/structure/B11257884.png)
![8-[(3-methoxybenzyl)sulfanyl]-9-phenyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11257887.png)

![2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B11257891.png)
![1-(4-ethylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11257902.png)
